Precision Synthesis and Application of (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide: A Chiral Scaffold Guide
Precision Synthesis and Application of (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide: A Chiral Scaffold Guide
Topic: (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide chemical structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The "Privileged" Chiral Ether
In modern medicinal chemistry, the transition from flat aromatic structures to three-dimensional (
This guide provides a rigorous technical analysis of this structure, detailing its synthesis via chiral resolution, analytical validation, and application as a bioisostere in drug discovery campaigns (e.g., HDAC inhibitors, kinase inhibitors).
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
The core structure consists of a benzamide moiety coupled to the C3 position of a saturated oxygen heterocycle.[1] The (S)-configuration at the C3 stereocenter is critical for biological recognition, often exhibiting distinct binding kinetics compared to its (R)-enantiomer.[1]
Structural Specifications
| Parameter | Data |
| IUPAC Name | (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide |
| CAS Number | 2165689-24-5 (S-isomer); 15879-41-1 (Racemate) |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Chiral Center | C3 of the pyran ring (S-configuration) |
| H-Bond Donors/Acceptors | 1 Donor (Amide NH) / 2 Acceptors (Amide O, Pyran O) |
| LogP (Predicted) | ~1.2 (Moderate lipophilicity, good oral bioavailability potential) |
Conformational Analysis
The tetrahydropyran ring predominantly adopts a chair conformation .[1] In the (S)-isomer, the bulky benzamide substituent at C3 will prefer the equatorial position to minimize 1,3-diaxial interactions, although the presence of the heteroatom (oxygen) at position 1 slightly alters the ring puckering compared to a cyclohexane analog.[1]
Strategic Synthesis Protocol
Reliable access to the enantiopure scaffold is the primary bottleneck.[1] While the racemic amine is cheap, the (S)-amine requires specific sourcing or resolution.[1] Below is a field-proven protocol for synthesizing the target from the racemic amine precursor via classical resolution, followed by Schotten-Baumann coupling.
Workflow Visualization
Figure 1: Step-wise synthesis pathway from racemic starting material to enantiopure benzamide.
Detailed Methodology
Phase 1: Chiral Resolution of the Amine Precursor
Context: If commercial (S)-amine is unavailable or cost-prohibitive, resolution is the standard industrial approach.[1]
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Salt Formation: Dissolve racemic tetrahydro-2H-pyran-3-amine (1.0 eq) in Ethanol/Water (95:5). Add (R)-(-)-Mandelic acid (1.0 eq).[1] Heat to reflux until clear.
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Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The diastereomeric salt of the (S)-amine typically crystallizes out (verify specific rotation).
-
Filtration: Collect the precipitate. Recrystallize once from EtOH to upgrade Enantiomeric Excess (ee) to >99%.
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Liberation: Treat the salt with 2M NaOH and extract with Dichloromethane (DCM) to yield the free (S)-amine oil.[1]
Phase 2: Benzoylation (The Coupling)
Context: The Schotten-Baumann condition is preferred for its robustness and ease of purification.[1]
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Setup: In a round-bottom flask, dissolve (S)-tetrahydro-2H-pyran-3-amine (1.0 eq, ~5 mmol) in anhydrous DCM (20 mL).
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Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq). Cool the mixture to 0°C in an ice bath.
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Acylation: Dropwise add Benzoyl Chloride (1.1 eq). The reaction is exothermic; maintain temperature <5°C during addition.[1]
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Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]
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Workup: Quench with saturated NaHCO₃. Extract organic layer, wash with 1M HCl (to remove unreacted amine), then Brine. Dry over Na₂SO₄.[1]
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Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexane).
Analytical Validation (Self-Validating System)[1]
Trust in the chemical structure requires a "Self-Validating System" where orthogonal analytical methods confirm identity and purity.[1]
Proton NMR (¹H-NMR) Signature
Solvent: CDCl₃, 400 MHz
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Amide NH: Broad doublet/singlet around δ 6.5 - 7.5 ppm (exchangeable with D₂O).[1]
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Aromatic Ring: Multiplet signals at δ 7.4 - 7.8 ppm (5 protons).[1]
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Chiral Center (H3): A distinct multiplet at δ 4.1 - 4.3 ppm .[1] This shift is diagnostic; it is deshielded by the adjacent nitrogen.[1]
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Pyran Ring Protons:
Chiral HPLC Method
To verify the (S)-enantiomer purity against the (R)-isomer impurity.[1]
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10).[2]
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Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Expectation: The enantiomers should show baseline separation. The (S)-isomer retention time must be compared against a racemic standard.
Applications in Drug Discovery[1]
The (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide structure is not merely an intermediate; it is a functional pharmacophore .[1]
Bioisosterism & Solubility
The tetrahydropyran (THP) ring is a proven bioisostere for the cyclohexane ring.[1]
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Advantage: The ether oxygen in the ring acts as a weak hydrogen bond acceptor, lowering the LogP compared to cyclohexane (LogP ~1.2 vs ~2.5).[1] This improves water solubility without sacrificing the steric bulk required to fill hydrophobic pockets in enzymes (e.g., Kinases, HDACs).
Medicinal Chemistry Context
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HDAC Inhibitors: Benzamide derivatives are a major class of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat). The "cap" group (the pyran ring here) dictates isoform selectivity.[1]
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Scaffold Hopping: In programs targeting G-Protein Coupled Receptors (GPCRs), replacing a phenyl ring with a chiral THP ring often escapes "flat-molecule" metabolic liabilities and improves Fsp³ character.[1]
Decision Logic for Scaffold Selection
Figure 2: Medicinal chemistry decision tree for selecting the THP-benzamide scaffold.[1]
References
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Chiral Resolution of Pyran Amines: BenchChem Technical Data. "(S)-Tetrahydro-2H-pyran-3-amine, HCl Properties and Resolution."
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Benzamide Synthesis & Bioactivity: Chen, T., et al. (2018). "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." Med Chem (Los Angeles).
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Chiral Separation Techniques: Scriba, G. K. E. (2016). "Chiral Recognition Mechanisms in Analytical Separation Sciences." Chromatographia.
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THP as Bioisostere: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
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CAS Registry Data: "Benzamide, N-(tetrahydro-2H-pyran-3-yl)- (S)-".[1] CAS No. 2165689-24-5.[1]
